![molecular formula C13H16N2O5 B5103519 methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate
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Overview
Description
“Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is a chemical compound with the molecular formula C14H17N3O5S . It has an average mass of 339.367 Da and a monoisotopic mass of 339.088898 Da .
Molecular Structure Analysis
The molecular structure analysis of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is based on its molecular formula C14H17N3O5S . The structure includes a butanoate group, a phenoxyacetyl group, and a hydrazino group .Scientific Research Applications
- Quantum chemistry relies on accurate modeling of molecular structures and interactions. Researchers can use computational methods to study the electronic properties, vibrational modes, and reactivity of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate.” These insights aid in drug design, catalysis, and materials science .
- The compound’s hydrazino group may play a role in seed preservation. Investigating its effects on seed germination, dormancy, and longevity could enhance crop storage methods. Citizen science initiatives, like the EU-funded INCREASE project, empower civil society to contribute to seed preservation research .
- Combining botany, ecology, applied mathematics, and computer science, researchers can explore plant architecture and vegetation patterns. “Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” might influence plant growth, biomass estimation, and ecosystem dynamics. Such insights benefit agriculture, forestry, and rural development .
Quantum Chemistry and Computational Modeling
Seed Preservation and Agriculture
Plant Architecture and Vegetation Modeling
Mechanism of Action
Target of Action
The primary target of methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase . This enzyme plays a crucial role in the bacterial menaquinone (MK) biosynthesis pathway .
Mode of Action
Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a significant affinity .
Biochemical Pathways
The compound affects the bacterial menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in bacterial respiration .
Pharmacokinetics
Similar compounds have shown good bioavailability and stability .
Result of Action
The inhibition of MenB leads to a disruption in the production of MK, affecting bacterial respiration . This results in a bacteriostatic effect, limiting the growth and proliferation of bacteria .
properties
IUPAC Name |
methyl 4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(18)8-7-11(16)14-15-12(17)9-20-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRCGMDOIWIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NNC(=O)COC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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